molecular formula C25H22ClN3O3 B11244817 N-(4-chlorophenyl)-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide

N-(4-chlorophenyl)-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide

Cat. No.: B11244817
M. Wt: 447.9 g/mol
InChI Key: SPHWAESSUMLAPL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a dibenzo[b,e][1,4]diazepine core, which is a structure commonly found in pharmacologically active molecules. The presence of a furan ring and a chlorophenyl group further enhances its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide typically involves multiple steps:

    Formation of the Dibenzo[b,e][1,4]diazepine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as ortho-diamines and ortho-dihalides under high-temperature conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with an amine group on the dibenzo[b,e][1,4]diazepine core.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It can be used in studies to understand enzyme inhibition or receptor binding.

Medicine

In medicine, the compound has potential as a lead compound for drug development. Its structural features suggest it could be modified to enhance its pharmacological properties, making it a candidate for treating various diseases.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The furan ring and chlorophenyl group may facilitate binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with a similar core structure but different substituents.

    Chlorpromazine: Contains a chlorophenyl group and is used as an antipsychotic.

    Furazolidone: Contains a furan ring and is used as an antimicrobial agent.

Uniqueness

N-(4-chlorophenyl)-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide is unique due to its combination of a dibenzo[b,e][1,4]diazepine core, a furan ring, and a chlorophenyl group. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C25H22ClN3O3

Molecular Weight

447.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[6-(furan-2-yl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]acetamide

InChI

InChI=1S/C25H22ClN3O3/c26-16-10-12-17(13-11-16)27-23(31)15-29-20-7-2-1-5-18(20)28-19-6-3-8-21(30)24(19)25(29)22-9-4-14-32-22/h1-2,4-5,7,9-14,25,28H,3,6,8,15H2,(H,27,31)

InChI Key

SPHWAESSUMLAPL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NC4=CC=C(C=C4)Cl)C5=CC=CO5)C(=O)C1

Origin of Product

United States

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